ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural elements include:
- A propylsulfanyl moiety at position 2, enhancing solubility and enabling thioether-mediated binding.
- An ethyl carboxylate at position 6, offering hydrogen-bonding capacity and metabolic stability.
- A 4-oxo group at position 4, critical for tautomerism and intermolecular hydrogen bonding.
This compound’s structural complexity and functional diversity make it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERYBZMCELAINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps introduce the propylsulfanyl and ethyl ester groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 338.42 g/mol. The presence of a fluorophenyl group and a pyrimidine core contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the pyrimidine structure could enhance its antibacterial efficacy .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in disease pathways. For example, studies have explored its potential to inhibit targets such as TMPRSS2 and ACE2, which are critical in viral entry mechanisms . This positions it as a candidate for antiviral drug development.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against several human cancer cell lines. The study found that specific modifications to the ethyl group enhanced cytotoxicity, suggesting that this compound could be a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial activity of pyrimidine derivatives against resistant bacterial strains. The findings revealed that compounds with similar structures exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this chemical framework .
Mechanism of Action
The mechanism of action of ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s fluorophenyl group enhances its binding affinity to target proteins, while the propylsulfanyl group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues
The following compounds share partial structural homology with the target molecule (Table 1):
Table 1: Structural Comparison of Pyrido/Pyrimidine Derivatives
Key Observations :
- Core Heterocycle : The pyrido[2,3-d]pyrimidine core (target) differs from thiazolo[3,2-a]pyrimidine (), pyrazolo[4,3-d]pyrimidine (), and furo[2,3-d]pyrimidine () in ring fusion and electronic properties. These variations influence binding selectivity and metabolic stability.
- Halogen Effects : The 4-fluorophenyl group in the target and offers moderate electronegativity, contrasting with bromine (stronger π-halogen interactions, ) and chlorine (higher lipophilicity, ).
- Functional Groups: The propylsulfanyl group (target) provides distinct steric and electronic profiles compared to cyclohexylamino () or methoxy-carbonyl () substituents.
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances aqueous solubility in the target and , whereas carbonitrile () and methoxy-carbonyl () groups reduce it.
- Crystallinity: The target’s pyrido[2,3-d]pyrimidine core may adopt planar conformations, similar to thiazolo-pyrimidine derivatives ().
- Hydrogen Bonding : The 4-oxo group in the target and facilitates hydrogen bonding, akin to 3-oxo in .
Biological Activity
Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18F N3O2S
- Molecular Weight : 345.41 g/mol
- CAS Number : 125971-96-2
Synthesis
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors such as uracils or pyrimidines. The introduction of substituents like the fluorophenyl and propylsulfanyl groups is crucial for enhancing biological activity.
Anticancer Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of eEF-2K : A study reported that certain pyrido[2,3-d]pyrimidine derivatives inhibit eukaryotic elongation factor 2 kinase (eEF-2K), which is implicated in cancer cell proliferation. Compound 6 demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, indicating potent activity .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine compounds have also been evaluated for their antimicrobial effects. In vitro studies have shown that these compounds can exhibit activity against various bacterial strains, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances potency against cancer cells |
| Propylsulfanyl | May influence solubility and bioavailability |
| Methyl group | Contributes to overall molecular stability |
Case Studies
- Breast Cancer Inhibition : A study involving various pyrido[2,3-d]pyrimidine derivatives found that modifications at specific positions significantly impacted their inhibitory effects on cancer cell growth. The presence of electron-withdrawing groups like fluorine was associated with increased potency .
- Cytotoxicity Testing : Compounds similar to ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo have been tested against multiple cancer cell lines (e.g., MCF-7 and A549), showing promising results with IC50 values in the micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
